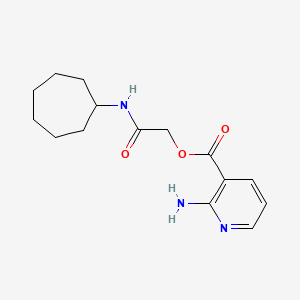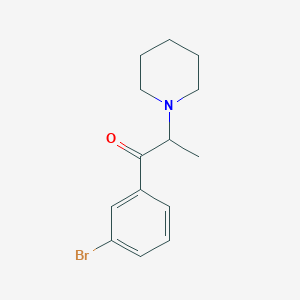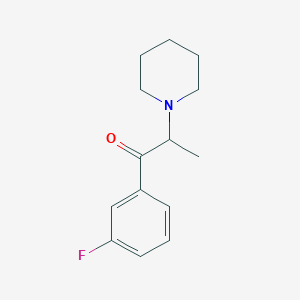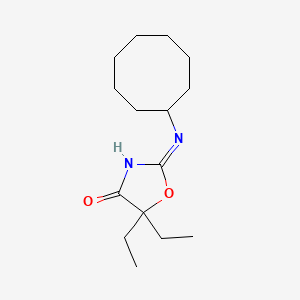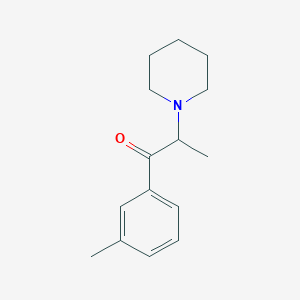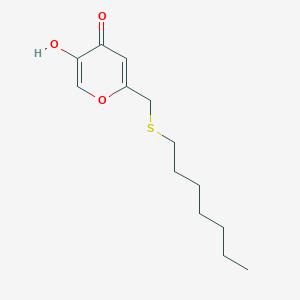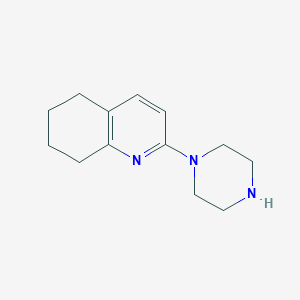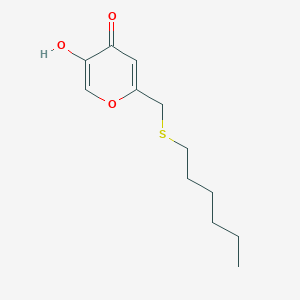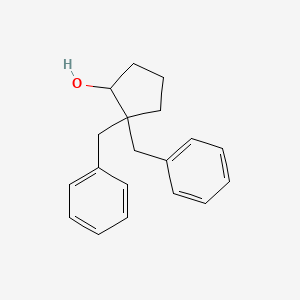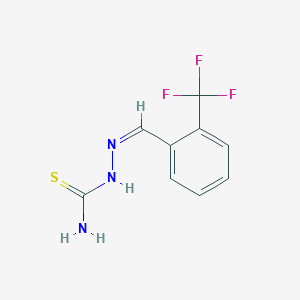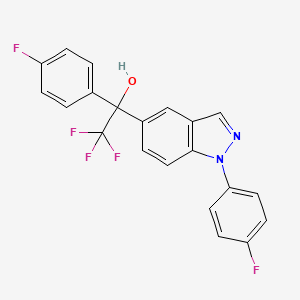
2,2',4,4',6'-Pentahydroxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2',4,4',6'-ペンタヒドロキシカルコンは、カルコンファミリーの一員であり、さまざまな植物に自然に存在する化合物です。カルコンは、抗酸化、抗炎症、抗がん特性など、多様な生物活性で知られています。 この特定の化合物は、カルコン骨格に結合した5つのヒドロキシル基の存在によって特徴付けられており、これがその独自の化学的および生物学的特性に寄与しています .
2. 製法
合成経路と反応条件
2,2',4,4',6'-ペンタヒドロキシカルコンの合成は、通常、2,3,4,6-テトラキス(メトキシメトキシ)アセトフェノンとp-メトキシメトキシベンズアルデヒドの縮合を含みます。 この反応は、目的のカルコンを得るためにデメトキシメチル化が続きます . 反応条件には、多くの場合、変換を促進するためにメタノール性塩酸を使用することが含まれます .
工業生産方法
2,2',4,4',6'-ペンタヒドロキシカルコンの具体的な工業生産方法はあまりよく知られていませんが、一般的なアプローチには、同様の縮合とデメトキシメチル化反応を使用する大規模合成が含まれます。反応温度、溶媒、触媒などの反応条件の最適化は、高収率と純度を実現するために重要です。
3. 化学反応解析
反応の種類
2,2',4,4',6'-ペンタヒドロキシカルコンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてキノンを形成することができます。
還元: カルコン構造のカルボニル基は、ジヒドロカルコンを形成するように還元することができます。
置換: ヒドロキシル基は、エステル化やエーテル化などの置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムは、多くの場合、還元剤として使用されます。
置換: 酸塩化物またはハロゲン化アルキルは、それぞれエステル化またはエーテル化反応に使用できます。
主な生成物
酸化: キノン
還元: ジヒドロカルコン
置換: 使用する置換基に応じて、エステルまたはエーテル。
4. 科学研究における用途
化学: 他の生物活性化合物を合成するための前駆体として使用されます。
生物学: 抗酸化および抗炎症特性について調査されています。
医学: がん、心臓血管疾患、神経変性疾患の治療のための潜在的な治療薬です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6’-pentahydroxychalcone typically involves the condensation of 2,3,4,6-tetrakis(methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde. This reaction is followed by demethoxymethylation to yield the desired chalcone . The reaction conditions often include the use of methanolic hydrochloric acid to facilitate the conversion .
Industrial Production Methods
While specific industrial production methods for 2,2’,4,4’,6’-pentahydroxychalcone are not well-documented, the general approach involves large-scale synthesis using similar condensation and demethoxymethylation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
2,2’,4,4’,6’-pentahydroxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Esters or ethers, depending on the substituents used.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
作用機序
2,2',4,4',6'-ペンタヒドロキシカルコンの生物学的効果は、主にさまざまな分子標的と経路を調節する能力に起因します。
抗酸化活性: フリーラジカルを捕捉し、抗酸化酵素をアップレギュレートします。
抗炎症活性: プロ炎症性サイトカインや酵素(シクロオキシゲナーゼやリポキシゲナーゼなど)を阻害します。
6. 類似の化合物との比較
2,2',4,4',6'-ペンタヒドロキシカルコンは、以下のような他のカルコンと比較できます。
エリオディクチオールカルコン: 抗酸化および抗炎症特性が類似していますが、ヒドロキシル基の数と位置が異なります。
カルタミン: 天然染料で使用される、独特の色特性を持つ別のカルコン誘導体.
類似化合物との比較
2,2’,4,4’,6’-pentahydroxychalcone can be compared with other chalcones, such as:
Eriodictyol chalcone: Similar antioxidant and anti-inflammatory properties but differs in the number and position of hydroxyl groups.
Carthamin: Another chalcone derivative with distinct color properties used in natural dyes.
特性
分子式 |
C15H12O6 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC名 |
(E)-3-(2,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-8(12(19)5-9)2-4-11(18)15-13(20)6-10(17)7-14(15)21/h1-7,16-17,19-21H/b4-2+ |
InChIキー |
MDRJIGPMMMALHB-DUXPYHPUSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)O)/C=C/C(=O)C2=C(C=C(C=C2O)O)O |
正規SMILES |
C1=CC(=C(C=C1O)O)C=CC(=O)C2=C(C=C(C=C2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


